molecular formula C30H40Cl2N2O2 B2734308 Elacestrant S enantiomer dihydrochloride

Elacestrant S enantiomer dihydrochloride

Cat. No.: B2734308
M. Wt: 531.6 g/mol
InChI Key: XGFHYCAZOCBCRQ-ROPHLPQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RAD1901 S enantiomer dihydrochloride: is a selective estrogen receptor degrader (SERD) that is used primarily in the treatment of estrogen receptor-positive breast cancer. It is an orally available compound that selectively binds to and degrades estrogen receptors, thereby inhibiting the growth of estrogen receptor-positive breast cancer cells .

Preparation Methods

The synthesis of RAD1901 S enantiomer dihydrochloride involves several steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

RAD1901 S enantiomer dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

RAD1901 S enantiomer dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors.

    Biology: It is used to investigate the role of estrogen receptors in various biological processes.

    Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of RAD1901 S enantiomer dihydrochloride involves binding to estrogen receptors and promoting their degradation. This leads to the inhibition of estrogen receptor-mediated signaling pathways, which in turn inhibits the growth of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor-alpha and various downstream signaling molecules .

Comparison with Similar Compounds

RAD1901 S enantiomer dihydrochloride is unique in its ability to selectively degrade estrogen receptors. Similar compounds include:

Properties

IUPAC Name

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFHYCAZOCBCRQ-ROPHLPQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.